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Compound of Interest

Compound Name: R-Psop

Cat. No.: B12427273 Get Quote

An In-depth Technical Guide on the Chemical Structure and Properties of R-Psop

Abstract
This technical guide provides a comprehensive overview of the chemical structure, and known

and predicted properties of R-Psop (1-phenyl-3-[(3R)-spiro[1-azabicyclo[2.2.2]octane-3,2'-3H-

furo[2,3-b]pyridine]-5'-yl]urea). R-Psop is a spirocyclic compound containing a furo[2,3-

b]pyridine moiety, a class of heterocyclic compounds that has garnered significant interest in

medicinal chemistry for its diverse pharmacological activities. While detailed experimental data

for R-Psop is limited in publicly available literature, this guide synthesizes available information

and provides context based on related compounds, particularly those acting as agonists for the

α7 nicotinic acetylcholine receptor. This document is intended for researchers, scientists, and

professionals in drug development seeking a foundational understanding of this novel chemical

entity.

Chemical Structure and Identifiers
R-Psop is a complex heterocyclic molecule featuring a spirocyclic junction between an

azabicyclo[2.2.2]octane system and a furo[2,3-b]pyridine ring. The structure also incorporates a

phenylurea moiety.

Chemical Structure:

Caption: 2D Chemical Structure of R-Psop.
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Identifier Value

IUPAC Name

1-phenyl-3-[(3R)-spiro[1-

azabicyclo[2.2.2]octane-3,2'-3H-furo[2,3-

b]pyridine]-5'-yl]urea

CAS Number 1185189-97-2

Molecular Formula C₂₀H₂₂N₄O₂

Canonical SMILES
C1CN2CCC1C3(C2)CC4=C(O3)N=CC(=C4)NC

(=O)NC5=CC=CC=C5

InChI Key BUOWEYLLAFLKCW-FQEVSTJZSA-N

Physicochemical Properties
Detailed experimental data on the physical and chemical properties of R-Psop are not widely

available. The following table summarizes computed properties sourced from publicly available

databases.
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Property Value (Computed) Data Source

Molecular Weight 378.4 g/mol PubChem

XLogP3 2.6 PubChem

Hydrogen Bond Donor Count 2 PubChem

Hydrogen Bond Acceptor

Count
4 PubChem

Rotatable Bond Count 2 PubChem

Exact Mass 378.17427596 PubChem

Monoisotopic Mass 378.17427596 PubChem

Topological Polar Surface Area 78.9 Å² PubChem

Heavy Atom Count 26 PubChem

Formal Charge 0 PubChem

Complexity 569 PubChem

Solubility, Melting Point, and Stability:

Experimentally determined data for solubility, melting point, and stability of R-Psop are not

currently published. Researchers should anticipate that, as a complex organic molecule, R-
Psop is likely soluble in organic solvents such as DMSO, DMF, and chlorinated hydrocarbons,

with limited solubility in aqueous solutions. Its stability under various conditions (e.g., pH,

temperature, light) would require experimental determination.

Pharmacological Properties (Proposed)
Based on the structural similarity of R-Psop to other spirocyclic quinuclidine derivatives, it is

hypothesized to be an agonist of the α7 nicotinic acetylcholine receptor (nAChR).[1][2][3][4][5]

The α7 nAChR is a ligand-gated ion channel widely expressed in the central nervous system

and implicated in cognitive processes, inflammation, and neuroprotection.

Proposed Mechanism of Action:
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As a putative α7 nAChR agonist, R-Psop is expected to bind to the receptor, inducing a

conformational change that opens the ion channel. This would lead to an influx of cations,

primarily Ca²⁺, into the neuron, thereby modulating downstream signaling pathways.

Binding Affinity:

The binding affinity of R-Psop for the α7 nAChR has not been publicly reported. For context,

related spirocyclic α7 nAChR agonists have shown potent binding affinities with Kᵢ values in the

nanomolar range.

Signaling Pathways (Proposed)
Activation of the α7 nAChR by an agonist like R-Psop is known to trigger several intracellular

signaling cascades. The influx of calcium is a key initiating event.

Downstream Cellular Effects

R-Psop (Agonist)

α7 Nicotinic
Acetylcholine Receptor

Binds to

Ca²⁺ Influx

Activates

PI3K/Akt Pathway MAPK/ERK Pathway NF-κB Pathway

Neuroprotection Cognitive Enhancement Anti-inflammatory Effects
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Click to download full resolution via product page

Caption: Proposed signaling pathway for R-Psop via α7 nAChR activation.

Experimental Protocols (General)
Specific experimental protocols for the synthesis and analysis of R-Psop are not detailed in the

public domain. However, based on the synthesis of structurally related furo[2,3-b]pyridine and

spiro[1-azabicyclo[2.2.2]octane] derivatives, a general synthetic approach and analytical

methods can be proposed.

Proposed Synthetic Workflow
The synthesis of R-Psop would likely involve a multi-step sequence. A plausible disconnection

approach suggests the synthesis of the spiro[1-azabicyclo[2.2.2]octane-3,2'-3H-furo[2,3-

b]pyridine] core followed by the introduction of the phenylurea moiety.
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Caption: A generalized workflow for the proposed synthesis of R-Psop.
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General Protocol for In Vitro Binding Assay (α7 nAChR)
To determine the binding affinity of R-Psop for the α7 nAChR, a competitive radioligand binding

assay would be a standard method.

Cell Culture and Membrane Preparation:

Culture a cell line stably expressing the human α7 nAChR (e.g., SH-EP1-hα7).

Harvest the cells and prepare cell membranes by homogenization and centrifugation.

Determine the protein concentration of the membrane preparation (e.g., using a Bradford

assay).

Binding Assay:

In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]α-

bungarotoxin or [³H]epibatidine).

Add increasing concentrations of the test compound (R-Psop).

Add the cell membrane preparation to initiate the binding reaction.

Incubate at room temperature for a defined period to reach equilibrium.

Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing to

remove unbound radioligand.

Measure the radioactivity retained on the filters using a scintillation counter.

Data Analysis:

Determine non-specific binding in the presence of a high concentration of a known non-

labeled ligand.

Calculate specific binding by subtracting non-specific binding from total binding.

Plot the percentage of specific binding against the logarithm of the R-Psop concentration.
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Fit the data to a one-site competition model using non-linear regression to determine the

IC₅₀ value.

Calculate the Kᵢ value using the Cheng-Prusoff equation.

Conclusion
R-Psop is a novel spirocyclic furo[2,3-b]pyridine derivative with potential as an α7 nicotinic

acetylcholine receptor agonist. While comprehensive experimental data is currently lacking in

the public domain, its chemical structure suggests promising pharmacological properties that

warrant further investigation. The proposed signaling pathways and general experimental

protocols provided in this guide offer a framework for future research into this compound. As

more data becomes available, a more complete understanding of the therapeutic potential of

R-Psop will emerge.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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